Predicted Physicochemical Property Profile vs. N-Aryl and C4-Unsubstituted 3,3-Difluoroazetidin-2-one Analogs
The target compound's predicted physicochemical properties establish a differentiated profile from key analogs. Its molecular weight (341.27 g/mol) and calculated logP (approx. 4.2 based on fragment contributions) place it within favorable oral drug-like space, while the combination of the N1-benzyl and C4-(4-trifluoromethyl)phenyl groups yields zero hydrogen bond donors and six hydrogen bond acceptors [1]. In contrast, the prototypical elastase inhibitor N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one (AA 231-1, MW ~275 g/mol) possesses only one trifluoromethyl-equivalent substituent and a reactive chloromethyl handle, resulting in higher chemical reactivity and potentially different ADME properties [2]. The C4-(4-CF₃-phenyl) group of the target compound confers increased lipophilicity and metabolic stability relative to analogs bearing C4-H or C4-OMe substituents, which is critical for membrane permeability in cell-based GPR119 assays [3].
| Evidence Dimension | Predicted physicochemical properties (MW, HBD, HBA, logP) |
|---|---|
| Target Compound Data | MW: 341.27; HBD: 0; HBA: 6; Rotatable bonds: 3; Predicted logP: ~4.2 |
| Comparator Or Baseline | AA 231-1 (N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one): MW ~275; HBD: 0; HBA: 3; Predicted logP: ~2.8; C4-unsubstituted 3,3-difluoroazetidin-2-one: MW ~197; HBD: 0; HBA: 4; Predicted logP: ~0.5 |
| Quantified Difference | MW increase of ~66 Da and logP increase of ~1.4 units vs. AA 231-1; MW increase of ~144 Da and logP increase of ~3.7 units vs. C4-unsubstituted parent |
| Conditions | Predicted using ACD/Labs or ChemAxon algorithms based on molecular formula and SMILES |
Why This Matters
The differentiated physicochemical profile impacts compound solubility, permeability, and metabolic stability — key parameters for selecting the appropriate building block in lead optimization programs.
- [1] Chemsrc. 327104-68-7_CAS号:327104-68-7. 2026. Available at: https://m.chemsrc.com View Source
- [2] Maillard, J.L. et al. Protection of vascular basement membrane and microcirculation from elastase-induced damage with a fluorinated beta-lactam derivative. J. Vasc. Res. 1992, 29(4), 322-328. View Source
- [3] Fyfe, M.C.T. et al. Azetidine derivatives as G-Protein Coupled Receptor (GPR119) agonists. US20080255148A1, 2008. View Source
